5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a unique structure combining adamantane, phenoxy, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of adamantan-2-ylamine with 4-formylphenoxyacetic acid to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-one under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenoxy and benzimidazole moieties can undergo nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and neuroprotective agent due to its unique structure and biological activity.
Materials Science: Its adamantane moiety imparts rigidity and thermal stability, making it useful in the development of advanced materials and polymers.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and memantine share the adamantane core and are known for their antiviral and neuroprotective properties.
Benzimidazole Derivatives: Compounds such as albendazole and mebendazole are structurally similar and used as antiparasitic agents.
Uniqueness
5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of adamantane, phenoxy, and benzimidazole moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H35N3O3 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
5-[2-[4-[(2-adamantylamino)methyl]phenoxy]-1-hydroxyethyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C28H35N3O3/c1-30-24-8-5-20(14-25(24)31(2)28(30)33)26(32)16-34-23-6-3-17(4-7-23)15-29-27-21-10-18-9-19(12-21)13-22(27)11-18/h3-8,14,18-19,21-22,26-27,29,32H,9-13,15-16H2,1-2H3 |
InChI Key |
RKRBNBMVSNBXGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(COC3=CC=C(C=C3)CNC4C5CC6CC(C5)CC4C6)O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.